molecular formula C20H17N3O2 B11650096 2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11650096
M. Wt: 331.4 g/mol
InChI Key: USLFRXQXAQPZJE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals . This compound, in particular, has garnered interest for its potential biological activities and its role in the synthesis of other complex molecules.

Preparation Methods

The synthesis of 2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general synthetic route can be summarized as follows:

    Starting Materials: Cyclopropyl hydrazide and 3-hydroxybenzaldehyde.

    Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved include inhibition of key enzymes in metabolic pathways, which can lead to various biological effects.

Comparison with Similar Compounds

2-cyclopropyl-N’-[(E)-(3-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide can be compared with other Schiff base hydrazones such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-15-5-3-4-13(10-15)12-21-23-20(25)17-11-19(14-8-9-14)22-18-7-2-1-6-16(17)18/h1-7,10-12,14,24H,8-9H2,(H,23,25)/b21-12+

InChI Key

USLFRXQXAQPZJE-CIAFOILYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.